Flumatinib

描述

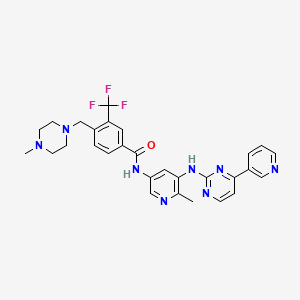

Structure

3D Structure

属性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCJYEYYYGBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237779 | |

| Record name | Flumatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895519-90-1 | |

| Record name | Flumatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of Chronic Myeloid Leukemia (CML). As a derivative of imatinib, it exhibits enhanced potency and selectivity against the BCR-ABL1 kinase, the hallmark of CML. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and resistance profiles. It is intended to be a comprehensive resource for professionals in the field of oncology research and drug development.

Core Mechanism of Action: Targeting the BCR-ABL1 Kinase

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active BCR-ABL1 tyrosine kinase, a key driver of CML pathogenesis that promotes uncontrolled cell proliferation and resistance to apoptosis.[1][2] this compound exerts its therapeutic effect by selectively inhibiting this aberrant kinase.[2]

Structurally, this compound's design, which includes a pyridine group and a trifluoromethyl group, allows for strong hydrophobic interactions with specific residues within the ABL kinase domain, such as I293, L298, L354, and V379.[3] This binding prevents the phosphorylation of BCR-ABL1 and its downstream substrates, thereby inhibiting the signaling pathways that lead to leukemogenesis.[4]

Quantitative Analysis of this compound's Potency and Efficacy

The potency of this compound has been quantified through both in vitro biochemical assays and clinical trials.

Table 1: In Vitro Inhibitory Activity of this compound (IC50 values)

| Target | Cell Line/Assay Condition | This compound IC50 (nM) | Imatinib IC50 (nM) | Notes |

| BCR-ABL1 (Wild-Type) | K526 cells | 50-fold lower than imatinib | - | Preclinical data indicates significantly higher potency.[5] |

| c-Abl | Biochemical Assay | 1.2 | - | Demonstrates high affinity for the primary target. |

| PDGFRβ | Biochemical Assay | 307.6 | - | Shows activity against other relevant kinases. |

| c-Kit | Biochemical Assay | 665.5 | - | Activity against c-Kit is also observed. |

| KIT V559D + D820G | 32D cells | 11.2 | - | Effective against certain imatinib-resistant KIT mutations.[2] |

| KIT V559D + N822K | 32D cells | 10.4 | - | Effective against certain imatinib-resistant KIT mutations.[2] |

| KIT V559D + Y823D | 32D cells | 6.3 | - | Effective against certain imatinib-resistant KIT mutations.[2] |

| KIT V559D + A829P | 32D cells | 11.2 | - | Effective against certain imatinib-resistant KIT mutations.[2] |

| KIT D816H | 32D cells | 34.4 | 208.8 | More sensitive than imatinib.[2] |

| KIT N822K | 32D cells | 16.5 | 252.5 | Significantly more sensitive than imatinib.[2] |

Table 2: Clinical Efficacy of this compound vs. Imatinib in CML-CP (FESTnd Trial)

| Response Metric | Timepoint | This compound (600 mg daily) | Imatinib (400 mg daily) | P-value |

| Early Molecular Response (EMR) | 3 months | 82.1% | 53.3% | < 0.0001[6][7] |

| Major Molecular Response (MMR) | 6 months | 33.7% | 18.3% | 0.0006[6][7] |

| Major Molecular Response (MMR) | 12 months | 52.6% | 39.6% | 0.0102[6][7] |

| Molecular Remission 4 (MR4) | 6 months | 8.7% | 3.6% | 0.0358[6][7] |

| Molecular Remission 4 (MR4) | 9 months | 16.8% | 5.1% | 0.0002[6][7] |

| Molecular Remission 4 (MR4) | 12 months | 23.0% | 11.7% | 0.0034[6][7] |

Downstream Signaling Pathways Affected by this compound

The constitutive activity of BCR-ABL1 kinase activates a network of downstream signaling pathways crucial for CML cell proliferation and survival. By inhibiting BCR-ABL1, this compound effectively blocks these pathways.

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can emerge through various mechanisms, which can be broadly categorized as BCR-ABL1 dependent or independent.

-

BCR-ABL1 Dependent Resistance: While this compound is effective against many imatinib-resistant mutations, the T315I "gatekeeper" mutation remains a significant challenge for most TKIs.

-

BCR-ABL1 Independent Resistance: This involves the activation of alternative signaling pathways that bypass the need for BCR-ABL1 signaling. Mechanisms identified in this compound resistance include:

-

Increased Autophagy: Enhanced autophagy can promote cell survival under the stress of TKI treatment.[4][7]

-

Overexpression of Drug Efflux Pumps: Increased expression of membrane transport proteins like P-glycoprotein (P-gp), ABCC1, and ABCC4 can actively pump this compound out of the cell, reducing its intracellular concentration.[4][7]

-

Activation of Alternative Signaling Pathways: Hyperactivation of pathways such as the EGFR/STAT3/ERK signaling cascade can provide alternative routes for cell proliferation and survival.[4][7]

-

Experimental Protocols

In Vitro BCR-ABL Kinase Assay

This assay is designed to measure the inhibitory effect of compounds on the kinase activity of BCR-ABL1.

-

Reagents and Materials:

-

Recombinant BCR-ABL1 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

-

Substrate (e.g., Abltide peptide)

-

ATP

-

This compound (or other inhibitors) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add the diluted this compound, recombinant BCR-ABL1 enzyme, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes).[8] e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.[8] f. The luminescent signal is proportional to the kinase activity. g. Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

CML cell lines (e.g., K562)

-

Cell culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure: a. Seed CML cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[9] b. Treat the cells with a range of this compound concentrations and incubate for a specified period (e.g., 72 hours).[9] c. Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9] d. Remove the medium and dissolve the formazan crystals in the solubilization solution. e. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9] f. The absorbance is directly proportional to the number of viable cells. g. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

-

Reagents and Materials:

-

CML cell lysates (treated with or without this compound)

-

Lysis buffer containing phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-BCR-ABL, anti-phospho-ERK, anti-phospho-STAT3) and total proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure: a. Prepare cell lysates from CML cells treated with this compound for various times or at different concentrations. b. Determine the protein concentration of each lysate. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. h. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.

Experimental Workflow Visualization

Conclusion

This compound is a potent and selective second-generation TKI that effectively inhibits the BCR-ABL1 kinase, the primary driver of CML. Its mechanism of action involves the direct binding to the ABL kinase domain, leading to the suppression of downstream signaling pathways essential for leukemic cell proliferation and survival. Clinical data has demonstrated its superiority over imatinib in achieving faster and deeper molecular responses. However, the emergence of resistance, through both BCR-ABL1 dependent and independent mechanisms, remains a clinical challenge. A thorough understanding of this compound's mechanism of action, as detailed in this guide, is crucial for the continued development of effective therapeutic strategies for CML.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR::ABL1 Kinase Domain mutation screen – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. [PDF] A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | Semantic Scholar [semanticscholar.org]

Flumatinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of this compound's chemical properties, synthesis, and its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

This compound, also known as HH-GV678, is an orally bioavailable small molecule.[3][4] Its chemical structure is based on a pyridinylpyrimidine scaffold. The IUPAC name for this compound is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide.[3] The key chemical features and identifiers of this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C29H29F3N8O[3][5] |

| Molecular Weight | 562.6 g/mol [3] |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide[3] |

| SMILES | CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5[3] |

| InChI | InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)[3] |

| CAS Number | 895519-90-1[3] |

This compound is often administered as a mesylate salt, this compound Mesylate.[6][7]

Mechanism of Action and Signaling Pathways

This compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][8] It also inhibits other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit (also known as stem cell factor receptor or SCFR).[3][6] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][6]

The constitutive activation of the BCR-ABL fusion protein in CML leads to the uncontrolled proliferation of leukemic cells.[8] this compound's inhibition of BCR-ABL effectively abrogates this aberrant signaling.[8] In addition to its activity against wild-type BCR-ABL, this compound has shown efficacy against certain imatinib-resistant BCR-ABL mutations.[9]

The inhibition of PDGFR and c-Kit contributes to this compound's broader antineoplastic activity.[3][6] PDGFR is often upregulated in various tumor types and plays a role in cell migration and angiogenesis.[3][6] Activating mutations in c-Kit are associated with gastrointestinal stromal tumors (GISTs) and other malignancies.[10]

The downstream signaling pathways affected by this compound include the ERK1/2 and STAT3 pathways.[10] Inhibition of KIT phosphorylation by this compound leads to the subsequent reduction in the phosphorylation of ERK1/2 and STAT3, key mediators of cell growth and survival.[10]

Resistance to this compound has been associated with the hyperactivation of the EGFR/ERK/STAT3 signaling pathway.[11]

Synthesis of this compound

A method for the synthesis of this compound mesylate has been disclosed, starting from 4-methyl-3-(trifluoromethyl)benzonitrile.[12] The synthesis involves a three-step reaction sequence: bromination, substitution, and coupling.[12] This route is described as having a reasonable pathway and simple operation, making it suitable for industrial production.[12]

The key steps in the synthesis are outlined below:

-

Bromination of the starting material.

-

Substitution reaction with N-methylpiperazine.

-

Coupling reaction with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine to yield this compound.[12]

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for a key coupling step in the synthesis of this compound, as described in a patent.[12]

Step: Coupling of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

Reactants and Reagents:

-

4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide

-

N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

Palladium acetate (catalyst)

-

Acetonitrile (solvent)

-

Sodium bicarbonate solution

-

Ethyl acetate/n-hexane mixture

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Add acetonitrile (200mL) and palladium acetate (7.3mg) to the reaction solution containing the reactants.

-

Heat the reaction solution to 135°C and continue the reaction for 2 hours.

-

Remove the organic solvent by rotary evaporation to obtain a concentrated solution.

-

Add sodium bicarbonate solution (200mL) and a 3:1 mixture of ethyl acetate/n-hexane (200mL) to the concentrated solution.

-

Stir for 15 minutes, then allow the layers to separate and collect the organic phase.

-

Repeat the extraction of the aqueous phase twice more.

-

Combine the organic phases, concentrate under reduced pressure, and dry with anhydrous magnesium sulfate to obtain the final product.[12]

-

Quantitative Data

In Vitro Potency (IC50 Values)

This compound has demonstrated potent inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) |

| c-Abl | 1.2[4] |

| PDGFRβ | 307.6[4] |

| c-Kit | 665.5[4] |

In a study on the Ph+ ALL cell line SUP-B15, this compound showed a significantly lower IC50 value compared to imatinib and dasatinib, indicating a stronger inhibitory effect on cell proliferation.[13]

| Drug | IC50 (µmol/L) for SUP-B15 cells |

| Imatinib | 13.25[13] |

| Dasatinib | 8.63[13] |

| This compound | 1.388 [13] |

Clinical Efficacy in Chronic Myeloid Leukemia

Clinical trials have demonstrated the superiority of this compound over imatinib as a first-line treatment for chronic phase CML (CML-CP).[1][14]

Comparison of this compound vs. Imatinib in Newly Diagnosed CML-CP Patients

| Efficacy Endpoint | This compound | Imatinib | P-value |

| Major Molecular Response (MMR) at 6 months | 33.7%[1] | 18.3%[1] | 0.0006[1] |

| MMR at 12 months | 52.6%[1] | 39.6%[1] | 0.0102[1] |

| Early Molecular Response (EMR) at 3 months | 82.1%[1] | 53.3%[1] | < 0.0001[1] |

| Molecular Remission 4 (MR4) at 12 months | 23.0%[1] | 11.7%[1] | 0.0034[1] |

Patients receiving this compound achieved significantly higher, faster, and deeper molecular responses compared to those receiving imatinib.[1] Furthermore, no patients in the this compound arm progressed to the accelerated or blast phase within 12 months, compared to four patients in the imatinib arm.[1]

Conclusion

This compound is a highly effective second-generation tyrosine kinase inhibitor with a well-defined chemical structure and mechanism of action. Its potent inhibition of BCR-ABL, PDGFR, and c-Kit translates into superior clinical outcomes for patients with chronic myeloid leukemia compared to first-generation inhibitors. The synthesis of this compound has been optimized for industrial production, ensuring its availability for clinical use. The quantitative data from both in vitro and clinical studies strongly support the role of this compound as a valuable therapeutic agent in the management of CML. Further research into its efficacy against resistant mutations and its potential in other malignancies is ongoing.

References

- 1. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound | C29H29F3N8O | CID 46848036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [precision.fda.gov]

- 6. Facebook [cancer.gov]

- 7. This compound Mesylate | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is this compound Mesylate used for? [synapse.patsnap.com]

- 9. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 10. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN111072636A - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

Flumatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Flumatinib, a potent second-generation tyrosine kinase inhibitor. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.

Introduction

This compound is a novel, orally administered breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1][2] As a derivative of imatinib, this compound was structurally optimized to exhibit greater potency and selectivity against the BCR-ABL kinase.[3][4] This guide summarizes the current knowledge of its absorption, distribution, metabolism, and excretion (ADME) properties, providing essential data for drug development professionals and researchers.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in patients with chronic phase chronic myeloid leukemia (CML-CP) following both single and multiple oral dose administrations.[2][5] this compound and its two major metabolites, N-desmethyl this compound (M1) and the amide hydrolysis product (M3), are the primary analytes in pharmacokinetic studies.[2][6]

Single-Dose Pharmacokinetics

Following a single oral administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) at a median time (tmax) of 2.0 hours.[1][2] The elimination half-life (t1/2) is approximately 16.0 to 16.9 hours.[1][2] Pharmacokinetic parameters for single doses of 400 mg and 600 mg are detailed in the table below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Major Metabolites (Mean ± SD) [7]

| Parameter | This compound (400 mg) | This compound (600 mg) | M1 (400 mg Dose) | M1 (600 mg Dose) | M3 (400 mg Dose) | M3 (600 mg Dose) |

| Cmax (ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 | 5.3 ± 1.8 | 7.9 ± 5.0 | 5.3 ± 2.0 | 6.4 ± 3.4 |

| AUC0–t (ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 | 129.5 ± 44.9 | 179.1 ± 103.4 | 100.2 ± 33.6 | 118.6 ± 58.6 |

| AUC0–∞ (ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 | 148.8 ± 52.8 | 199.9 ± 113.8 | 123.6 ± 40.5 | 142.9 ± 69.2 |

| tmax (h) | 2.0 (median) | 2.0 (median) | 4.0 (median) | 3.0 (median) | 4.0 (median) | 4.0 (median) |

| t1/2 (h) | 16.9 ± 4.3 | 16.0 ± 5.0 | 25.1 ± 6.6 | 23.9 ± 6.4 | 20.3 ± 5.3 | 19.8 ± 5.3 |

Multiple-Dose Pharmacokinetics

Following multiple once-daily oral administrations, steady-state concentrations of this compound and its metabolites are typically achieved after 6 days.[2] The accumulation of this compound is approximately 4.1-fold and 3.4-fold at steady-state for the 400 mg and 600 mg doses, respectively.[5][8]

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound and its Major Metabolites at Steady-State (Mean ± SD) [7]

| Parameter | This compound (400 mg) | This compound (600 mg) | M1 (400 mg Dose) | M1 (600 mg Dose) | M3 (400 mg Dose) | M3 (600 mg Dose) |

| Cmax,ss (ng/mL) | 102.3 ± 31.1 | 129.0 ± 75.8 | 21.0 ± 7.0 | 26.5 ± 14.7 | 12.6 ± 4.7 | 14.1 ± 7.1 |

| AUCτ,ss (ng·h/mL) | 1618.1 ± 520.4 | 1904.8 ± 1162.0 | 383.9 ± 132.5 | 468.9 ± 262.1 | 211.3 ± 84.8 | 231.2 ± 123.6 |

| tmax,ss (h) | 2.0 (median) | 2.0 (median) | 4.0 (median) | 4.0 (median) | 6.0 (median) | 6.0 (median) |

| t1/2,ss (h) | 21.2 ± 5.5 | 19.4 ± 6.3 | 29.8 ± 7.8 | 28.3 ± 8.0 | 25.4 ± 7.9 | 24.5 ± 7.9 |

Experimental Protocols

Pharmacokinetic Study Design

The pharmacokinetic parameters of this compound were evaluated in an open-label study involving patients with CML-CP.[7] The study consisted of a single-dose administration followed by a multiple-dose regimen.[7]

Eligible patients received a single oral dose of either 400 mg or 600 mg of this compound on day 1.[7] Following a two-day washout period, patients began a once-daily dosing regimen for eight consecutive days.[7] Blood samples for pharmacokinetic analysis were collected at specified time points after both the single dose and the final dose of the multiple-dosing period to determine steady-state parameters.[7]

Bioanalytical Method

Plasma concentrations of this compound and its metabolites (M1 and M3) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The analytical method involved a simple, one-step protein precipitation with methanol for sample preparation.[6] Chromatographic separation was achieved on a C18 column with an isocratic mobile phase.[6] The detection was performed in multiple reaction monitoring (MRM) mode.[6] The method demonstrated linearity over the concentration ranges of 0.400-400 ng/mL for this compound, 0.100-100 ng/mL for M1, and 0.200-200 ng/mL for M3.[6]

Metabolism

The metabolism of this compound has been investigated in CML patients, revealing extensive biotransformation.[1] A total of 34 metabolites have been identified, with the parent drug, this compound, being the most abundant component in plasma, urine, and feces.[1]

Metabolic Pathways

The primary metabolic pathways for this compound include:

-

N-demethylation: This pathway leads to the formation of the active metabolite M1 (N-desmethyl this compound).[1][6]

-

Amide Hydrolysis: This results in the formation of the M3 metabolite.[1][6]

-

Oxidation: Various oxidation products have been identified (M2-1, M2-4, M2-7, M2-9, and M14).[1]

-

Hydroxylation [1]

-

Phase II Conjugation: Glucuronidation and acetylation products have also been detected.[1]

The cytochrome P450 enzymes CYP3A4 and CYP2C8 are the main enzymes responsible for the metabolism of this compound, with CYP3A4 showing a stronger metabolic capacity.[9]

Major Metabolites

-

M1 (N-desmethyl this compound): This is a pharmacologically active metabolite.[7]

-

M3 (Amide hydrolysis product): This is another major circulating metabolite.[7]

-

Other Metabolites: Other identified circulating metabolites include M4 (a hydrolytic metabolite), various oxidation products, and a glucuronide conjugate (M16-2).[1]

Drug Interactions

Given that this compound is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.[9] Co-administration with CYP3A4 inhibitors such as erythromycin, cyclosporine, and voriconazole can inhibit the metabolism of this compound, leading to increased plasma concentrations and systemic exposure.[9] Therefore, caution is advised when co-administering this compound with potent CYP3A4 modulators.

Conclusion

This compound exhibits predictable pharmacokinetic properties with dose-proportional exposure. It is rapidly absorbed and moderately eliminated. The metabolism of this compound is extensive, with N-demethylation and amide hydrolysis being the major pathways, primarily mediated by CYP3A4. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and for the design of future studies. The potential for drug-drug interactions via the CYP3A4 pathway should be carefully considered in the clinical setting.

References

- 1. Metabolism of this compound, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of this compound and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Item - Table_1_Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia.docx - Frontiers - Figshare [frontiersin.figshare.com]

Flumatinib: A Selective BCR-ABL Inhibitor for Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) demonstrating significant efficacy and a favorable safety profile in the treatment of chronic myeloid leukemia (CML). As a selective inhibitor of the BCR-ABL fusion protein, this compound has shown superiority over first-generation TKIs like imatinib in achieving faster and deeper molecular responses in patients with newly diagnosed chronic phase CML (CML-CP).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity against wild-type and mutant BCR-ABL, and key clinical efficacy data. Detailed experimental protocols for the in vitro characterization of this compound and visualizations of the BCR-ABL signaling pathway and experimental workflows are also presented to support further research and development in this area.

Introduction

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[2] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase.[2] The aberrant activity of this kinase drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.[2]

Tyrosine kinase inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized the treatment of CML. This compound (formerly HH-GV-678) is a potent and selective second-generation BCR-ABL inhibitor.[3] Its chemical structure, featuring a unique pyridine and trifluoromethyl group, facilitates strong hydrophobic interactions with hydrophobic residues within the ABL kinase domain, leading to enhanced potency and selectivity compared to imatinib.[2] This guide delves into the technical details of this compound's function and characterization.

Chemical Structure

This compound is an orally bioavailable small molecule. Its chemical and structural details are provided below.

| Identifier | Value |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide |

| Chemical Formula | C29H29F3N8O |

| Molecular Weight | 562.59 g/mol |

| CAS Number | 895519-90-1 |

| SMILES | Cc1c(cc(cn1)NC(=O)c2ccc(CN3CCN(C)CC3)c(c2)C(F)(F)F)Nc4nccc(-c5cccnc5)n4 |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the kinase domain, this compound blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways that promote the proliferation and survival of CML cells.[4]

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways are crucial for cell proliferation, survival, and adhesion. The following diagram illustrates the central role of BCR-ABL in CML pathogenesis and the point of inhibition by this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against BCR-ABL and other clinically relevant kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |

| c-Abl | 1.2 | 100.9 | [3] |

| PDGFRβ | 307.6 | 201.8 | [3] |

| c-Kit | 665.5 | 361.8 | [3] |

| BCR-ABL Mutants | |||

| V299L | - | - | [5] |

| F317L | - | - | [5] |

| F317I | - | - | [5] |

| M351T | - | - | [5] |

Note: Specific IC50 values for some mutants were not available in the searched literature, but this compound is reported to be effective against them.

Cellular Proliferation Inhibition

This compound effectively inhibits the proliferation of CML cell lines expressing wild-type and certain imatinib-resistant BCR-ABL mutants.

| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Reference |

| 32D-D816H | KIT Mutant | 34.4 | 208.8 | 17.5 | [3] |

| 32D-N822K | KIT Mutant | 16.5 | 252.5 | 37.0 | [3] |

| 32D-V559D + V654A | KIT Double Mutant | - | - | 3.0 | [6] |

| 32D-V559D + T670I | KIT Double Mutant | - | - | 2.0 | [6] |

Clinical Efficacy in CML-CP Patients

Clinical trials have demonstrated the superior efficacy of this compound compared to imatinib in newly diagnosed CML-CP patients.

| Response Endpoint | This compound (600 mg daily) | Imatinib (400 mg daily) | P-value | Reference |

| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 | |

| MMR at 12 months | 52.6% | 39.6% | 0.0102 | |

| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | < 0.0001 | |

| Molecular Response 4 (MR4) at 6 months | 8.7% | 3.6% | 0.0358 | |

| MR4 at 9 months | 16.8% | 5.1% | 0.0002 | |

| MR4 at 12 months | 23.0% | 11.7% | 0.0034 |

Experimental Protocols

In Vitro BCR-ABL Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the BCR-ABL kinase.

Objective: To determine the IC50 value of this compound for BCR-ABL kinase.

Materials:

-

Recombinant human ABL1 kinase domain

-

GST-CrkL fusion protein (substrate)

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution

-

[γ-33P]ATP

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant ABL1 kinase and the GST-CrkL substrate to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on CML cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in CML cells.

Materials:

-

CML cell line (e.g., K562)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the serially diluted this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.

Experimental Workflow

The preclinical characterization of a BCR-ABL inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular activity.

Conclusion

This compound has emerged as a highly effective second-generation TKI for the treatment of CML. Its potent and selective inhibition of the BCR-ABL kinase, including certain imatinib-resistant mutants, translates into significant clinical benefits for patients. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for CML and other kinase-driven malignancies. Further investigation into the long-term efficacy and safety of this compound, as well as its potential in other indications, is warranted.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumatinib's In-Vitro Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2][3] As a derivative of imatinib, it exhibits greater selectivity and potency against the BCR-ABL1 kinase.[3][4] This technical guide provides an in-depth overview of the in-vitro kinase inhibition profile of this compound, focusing on its quantitative inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its profile.

Quantitative Kinase Inhibition Profile

This compound is a selective inhibitor of a narrow range of kinases, with high potency against the BCR-ABL fusion protein and notable activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[5] In-vitro studies have quantified its inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Target Kinase | IC50 (nM) | Reference |

| c-Abl | 1.2 | [5][6] |

| PDGFRβ | 307.6 | [5][6] |

| c-Kit | 665.5 | [5][6] |

In contrast to its high potency against the kinases listed above, this compound shows weak to no inhibition of other tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (KDR), c-Src, and HER2, underscoring its selective nature.[5][6]

Inhibition of Key Signaling Pathways

BCR-ABL Signaling Pathway in CML

The hallmark of CML is the Philadelphia chromosome, which results from a translocation event that creates the BCR-ABL1 fusion gene.[1] This gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of leukemic cells and their resistance to apoptosis.[1] this compound potently inhibits this kinase, thereby blocking downstream signaling pathways crucial for CML cell growth and survival.[1]

This compound's efficacy extends to certain imatinib-resistant CML cases, as it has shown high potency against several mutant BCR-ABL kinases, such as V299L, F317L, F317I, and M351T.[4]

PDGFR and c-KIT Signaling Pathways

Beyond CML, activating mutations in c-Kit and PDGFR are implicated in the pathogenesis of other malignancies, notably gastrointestinal stromal tumors (GISTs).[7] this compound's inhibitory activity against these kinases suggests its potential therapeutic application in such diseases.[5] A significant finding from in-vitro studies is this compound's ability to overcome resistance to other TKIs like imatinib and sunitinib, which is often conferred by secondary mutations in the KIT activation loop (e.g., D820G, N822K, Y823D, and A829P).[6][7][8]

Experimental Protocols

In-Vitro Kinase Assay (IC50 Determination)

The determination of a kinase inhibitor's IC50 value is a critical step in its preclinical evaluation. While specific parameters may vary, a general protocol for a radiometric in-vitro kinase assay is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., ABL, c-KIT).

Materials:

-

Recombinant target kinase

-

Specific substrate peptide or protein (e.g., α-casein)

-

This compound (or other test inhibitor) at various concentrations

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)

-

[γ-³²P]ATP or [γ-³³P]ATP (radioactive ATP)

-

ATP solution

-

Phosphocellulose paper or membrane

-

Scintillation counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific substrate, and the recombinant target kinase.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.[9]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range (initial velocity).[9]

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radioactive ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

Cell-based assays are essential to confirm that the enzymatic inhibition observed in-vitro translates to a functional effect in a cellular context.

Objective: To assess the effect of this compound on the proliferation of cancer cell lines expressing the target kinase (e.g., K562 cells for BCR-ABL).

Materials:

-

K562 human CML cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound at various concentrations

-

Cell proliferation reagent (e.g., CCK-8, MTT)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Proliferation Assessment: Add a cell proliferation reagent to each well according to the manufacturer's instructions. This reagent is converted into a colored product by metabolically active cells.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

This compound's Selectivity Profile

An ideal kinase inhibitor targets the pathogenic kinase with high specificity, minimizing off-target effects that can lead to toxicity. This compound was designed for greater selectivity compared to the first-generation TKI, imatinib.[3] Its potent inhibition is focused on BCR-ABL, PDGFR, and c-KIT, while sparing a wide range of other kinases. This focused activity is thought to contribute to its favorable safety profile.

Conclusion

In-vitro studies have established this compound as a potent and selective second-generation tyrosine kinase inhibitor. Its primary targets are the BCR-ABL, PDGFR, and c-KIT kinases, with IC50 values in the low nanomolar to sub-micromolar range. This targeted inhibition disrupts the key signaling pathways that drive the proliferation of certain cancer cells, particularly in CML and potentially in GISTs. Notably, this compound maintains efficacy against several clinically relevant mutations that confer resistance to other TKIs. The detailed experimental protocols described herein provide a framework for the continued investigation and characterization of novel kinase inhibitors in drug development pipelines.

References

- 1. What is this compound Mesylate used for? [synapse.patsnap.com]

- 2. This compound induces higher rates of deep responses compared to imatinib in CML - BJH [bjh.be]

- 3. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 4. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Flumatinib's Impact on PDGFR and c-Kit Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flumatinib's mechanism of action, specifically focusing on its inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit signaling pathways. This compound (formerly HH-GV-678) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in targeting the BCR-ABL fusion protein, as well as PDGFR and c-Kit kinases.[1][2] This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for the scientific community.

Quantitative Inhibitory Activity of this compound

This compound exhibits a strong inhibitory effect on the kinase activity of both PDGFR and c-Kit. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against these kinases and various clinically relevant c-Kit mutants, providing a comparative view with other TKIs like Imatinib and Sunitinib.

Table 1: this compound IC50 Values for PDGFR and c-Kit Kinases

| Target Kinase | This compound IC50 (nM) | Reference |

| c-Abl | 1.2 | [3][4] |

| PDGFRβ | 307.6 | [3][4] |

| c-Kit | 665.5 | [3][4] |

Table 2: Antiproliferative Activity of this compound against c-Kit Mutants in 32D Cells

| Cell Line (c-Kit Mutant) | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Reference |

| 32D-V559D | 2-4 | 2-4 | 2-4 | [1] |

| 32D-Del (V559V560) | 2-4 | 2-4 | 2-4 | [1] |

| 32D-D816H | 34.4 | 208.8 | 17.5 | [1] |

| 32D-N822K | 16.5 | 252.5 | 37.0 | [1] |

| 32D-D816V | >73.1 | >8585 | >73.1 | [1] |

| 32D-D816Y | >73.1 | >8585 | >73.1 | [1] |

Core Signaling Pathways and this compound's Point of Intervention

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of PDGFR and c-Kit, which are receptor tyrosine kinases crucial for cell proliferation, differentiation, and survival.[2] Upon ligand binding, these receptors dimerize and activate their intrinsic kinase domains, leading to the phosphorylation of specific tyrosine residues. This creates docking sites for downstream signaling proteins, initiating a cascade of events that ultimately regulate cellular processes. This compound, by binding to the ATP-binding pocket of the kinase domain, prevents this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.

PDGFR Signaling Pathway

The PDGFR signaling pathway plays a vital role in cell migration and the development of microvasculature.[2] Its aberrant activation is implicated in various cancers. This compound's inhibition of PDGFRβ blocks the signaling pathways that contribute to tumor growth and angiogenesis.

Caption: PDGFR Signaling Pathway Inhibition by this compound.

c-Kit Signaling Pathway

The c-Kit receptor and its ligand, stem cell factor (SCF), are critical for the survival, proliferation, and differentiation of various cell types, including hematopoietic stem cells and mast cells.[2] Activating mutations in the c-Kit gene are found in several cancers, most notably gastrointestinal stromal tumors (GISTs). This compound's ability to inhibit c-Kit, including certain imatinib-resistant mutants, makes it a promising therapeutic agent.[1][5]

Caption: c-Kit Signaling Pathway Inhibition by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on PDGFR and c-Kit signaling.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the inhibitory effect of this compound on the proliferation of cancer cell lines expressing PDGFR or c-Kit.

Materials:

-

32D cell lines expressing various c-Kit mutants

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound, Imatinib, Sunitinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the 32D cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound and other TKIs in culture medium. Add the drug solutions to the wells in triplicate. Include a no-drug control and a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference filter of 650 nm using a spectrophotometer.[1]

-

Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control. The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Western Blot Analysis of Protein Phosphorylation

This technique is used to assess the inhibition of PDGFR and c-Kit autophosphorylation and the phosphorylation of downstream signaling molecules like ERK1/2 and STAT3.[1]

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PDGFR, anti-PDGFR, anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 4 hours).[1] Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Caption: General Workflow for Western Blot Analysis.

In Vivo Tumor Xenograft Studies

Animal models are used to evaluate the in vivo efficacy of this compound against tumors driven by PDGFR or c-Kit mutations.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cells (e.g., 32D cells expressing a c-Kit mutant)

-

This compound, Imatinib, Sunitinib formulations for oral administration

-

Calipers for tumor measurement

-

Equipment for blood and tissue collection

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control, this compound, Imatinib, Sunitinib).

-

Drug Administration: Administer the drugs orally at the specified doses and schedule (e.g., once daily).[1]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Pharmacokinetic and Pharmacodynamic Analysis: At various time points after dosing, collect blood and tumor tissue samples to determine the drug concentrations (pharmacokinetics) and the phosphorylation status of target proteins by Western blotting (pharmacodynamics).[1]

-

Efficacy Evaluation: Monitor the tumor growth inhibition and the overall survival of the mice in each treatment group.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.[1]

Conclusion

This compound is a potent inhibitor of PDGFR and c-Kit signaling pathways, demonstrating significant activity against wild-type and certain mutant forms of these kinases. Its ability to overcome resistance to other TKIs, such as Imatinib and Sunitinib, in specific contexts highlights its potential as a valuable therapeutic agent in the treatment of cancers driven by aberrant PDGFR and c-Kit signaling. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other targeted therapies.

References

- 1. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Preclinical Compendium on Flumatinib for Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Flumatinib, a second-generation tyrosine kinase inhibitor (TKI), in various leukemia models. This compound targets the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, as well as platelet-derived growth factor receptor (PDGFR) and KIT kinases.[1][2][3][4] This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, activity against resistant mutations, and relevant experimental protocols to support further research and development.

Mechanism of Action: Targeting the Engine of Leukemia

This compound's primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase, an abnormal, constitutively active enzyme that drives the uncontrolled proliferation of leukemic cells and their resistance to apoptosis.[1][5] By binding to the ATP-binding site of the ABL kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways essential for tumor cell survival and growth.[1][5] The unique pyridine and trifluoromethyl groups in this compound's structure facilitate strong hydrophobic interactions with key residues in the ABL kinase, contributing to its greater potency compared to the first-generation inhibitor, imatinib.[5][6]

Beyond BCR-ABL, this compound also demonstrates inhibitory activity against other tyrosine kinases implicated in oncogenesis, including PDGFR and KIT (c-Kit).[2][3][7] This multi-targeted profile may broaden its therapeutic potential.

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream signaling.

In Vitro Efficacy in Leukemia Cell Models

Preclinical studies have consistently demonstrated this compound's potent cytotoxic effects against various leukemia cell lines in vitro. Its efficacy is particularly notable in Ph+ cell lines such as K562 (Chronic Myeloid Leukemia) and SUP-B15 (Ph+ Acute Lymphoblastic Leukemia).

Data Presentation: Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound against various kinases and cell lines, often in comparison to imatinib.

| Target/Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) | Notes | Reference |

| c-Abl Kinase | 1.2 | 100.9 | Kinase activity ELISA. | [2] |

| PDGFRβ Kinase | 307.6 | 201.8 | Kinase activity ELISA. | [2] |

| c-Kit Kinase | 665.5 | 361.8 | Kinase activity ELISA. | [2] |

| K562 (CML) | 2.64 | ~20-30 (Cross-resistance noted) | 72-hour cell viability assay. | [8] |

| SUP-B15 (Ph+ ALL) | Lower than Imatinib & Dasatinib | Higher than this compound | CCK-8 cell proliferation assay. | [9] |

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

-

Cell Seeding: Logarithmic growth phase leukemia cells (e.g., SUP-B15) are seeded into 96-well plates at a specified density (e.g., 1 x 10⁵ cells/mL).

-

Drug Treatment: Cells are treated with a gradient of this compound concentrations for specified time points (e.g., 24, 48, 72 hours). A control group receives vehicle only.

-

CCK-8 Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: The IC50 value is calculated based on the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Leukemia cells are treated with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Collection: Cells are harvested, washed twice with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Caption: A typical workflow for in vitro evaluation of this compound.

Overcoming TKI Resistance

A significant challenge in CML therapy is the development of resistance to TKIs, often through point mutations in the ABL kinase domain.[11] Preclinical studies indicate that this compound is effective against certain imatinib-resistant mutations.

Efficacy Against BCR-ABL Mutants

In vitro studies have demonstrated that this compound retains inhibitory activity against several common BCR-ABL mutations that confer resistance to imatinib.[6][12]

| BCR-ABL1 Mutation | This compound Activity | Reference |

| V299L | Potent Inhibition | [6][12] |

| F317L/I | Potent Inhibition | [6][12] |

| M351T | Potent Inhibition | [6][12] |

| T315I | Resistant | [12][13] |

Mechanisms of Acquired Resistance to this compound

While this compound overcomes some resistance mechanisms, acquired resistance to this compound itself can emerge. Studies using the this compound-resistant K562/FLM cell line have identified BCR-ABL-independent resistance mechanisms.[8] These include:

-

Enhanced Autophagy: Increased autophagic flux allows cancer cells to survive drug-induced stress.

-

Upregulation of Drug Efflux Pumps: Increased expression of membrane transport proteins like P-glycoprotein (ABCB1), ABCC1, and ABCC4 actively pump the drug out of the cell.

-

Activation of Bypass Signaling Pathways: Hyperactivation of alternative survival pathways, such as the EGFR/ERK/STAT3 signaling cascade, can compensate for BCR-ABL inhibition.[8]

Caption: Key mechanisms leading to acquired this compound resistance.

In Vivo Efficacy in Leukemia Xenograft Models

The anti-leukemic activity of this compound has been validated in vivo using murine models. These studies are critical for assessing a drug's therapeutic efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context.

Data Presentation: Survival and Pharmacodynamic Effects

In a study using mice subcutaneously injected with 32D cells expressing the imatinib- and sunitinib-resistant KIT mutant V559D + Y823D, this compound demonstrated superior efficacy.

| Treatment Group | Dosage | Median Survival (Days) | P-value vs. Vehicle | Reference |

| Vehicle | - | ~20 | - | [2] |

| Imatinib | 150 mg/kg, b.i.d. | 23.5 | 0.23 | [2] |

| This compound | 75 mg/kg, q.d. | 25.5 | 0.061 | [2] |

| This compound | 75 mg/kg, b.i.d. | 25.5 | < 0.05 | [2] |

Pharmacodynamic studies in these tumor-bearing mice showed that a single oral dose of 75 mg/kg this compound led to a profound and long-lasting inhibition of STAT3 phosphorylation in tumor tissue, a key downstream effector of KIT signaling.[2][14] This effect was more pronounced compared to that of imatinib, despite lower intratumoral drug concentrations, suggesting high target engagement and potency.[2]

Experimental Protocols

Murine Xenograft Model

-

Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells (e.g., 32D cells expressing specific mutants).[14][15]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Animals are randomized into treatment and control groups.

-

Drug Administration: this compound, imatinib, or vehicle is administered orally via gavage according to the specified dosage and schedule.[14]

-

Monitoring: Tumor volume and body weight are measured regularly. For survival studies, mice are monitored until a predefined endpoint.

-

Pharmacodynamic Analysis: At various times post-dosing, tumors are excised, and lysates are analyzed by Western blotting to determine the phosphorylation status of target proteins like KIT, ERK1/2, and STAT3.[14]

Pharmacokinetic Analysis

-

Dosing: Tumor-bearing mice receive a single oral dose of this compound.

-

Sample Collection: Blood plasma and tumor tissue are collected at multiple time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[14]

-

Drug Quantification: The concentration of this compound in plasma and tumor homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are calculated.

Caption: Standard workflow for in vivo preclinical evaluation.

Preclinical Combination Strategies

To enhance efficacy and overcome resistance, this compound has been explored in combination with other targeted agents. A preclinical study in a murine CML model showed a significant inhibitory effect when a TKI was combined with venetoclax, a BCL-2 inhibitor.[17] This combination is rational because TKI-mediated inhibition of MCL-1 and BCL-XL can increase dependence on BCL-2 for survival, creating a vulnerability that venetoclax can exploit. This approach has shown promise in prolonging survival time in CML models.[17]

Conclusion

The preclinical data for this compound robustly characterize it as a potent second-generation TKI with significant activity in models of Ph+ leukemia. It demonstrates superior potency to imatinib against wild-type BCR-ABL and maintains efficacy against several clinically relevant imatinib-resistant mutations.[2][18][19] While acquired resistance can occur through BCR-ABL-independent mechanisms, its strong preclinical performance has supported its successful transition into clinical trials and its approval for the treatment of CML in China.[8][20] Furthermore, ongoing investigations in Ph+ ALL continue to define its therapeutic role.[9][21][22] The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the potential of this compound in treating leukemia.

References

- 1. What is this compound Mesylate used for? [synapse.patsnap.com]

- 2. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL [frontiersin.org]

- 11. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating Efficacy and Safety of this compound for Chronic Phase Chronic Myeloid Leukemia(CML-CP) Without Optimal Response (Warning,Failure) to Imatinib or Dasatinib | Clinical Research Trial Listing [centerwatch.com]

- 13. Real-world comparison of this compound and nilotinib as first-line therapy for patients with chronic phase chronic myeloid leukemia: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound plus venetoclax as an effective therapy for Philadelphia chromosome‐positive acute myeloid leukemia: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Advances in basic and clinical research of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 21. P363: A PHASE II STUDY OF this compound WITH CHEMOTHERAPY FOR NEWLY DIAGNOSED PH/BCR-ABL1-POSITIVE ACUTE LYMPHOBLASTIC LEUKEMIA IN ADULTS: UPDATED RESULTS FROM RJ-ALL2020.2A TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Real-world Efficacy and Safety of this compound as the First-line Treatment in Patients With de novo Philadelphia-positive Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this disease. Flumatinib, a second-generation TKI, has emerged as a potent and selective inhibitor of the BCR-ABL tyrosine kinase. This technical guide provides an in-depth overview of the role of this compound in the management of Ph+ ALL, with a focus on its mechanism of action, clinical efficacy, and safety profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this field.

Introduction

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) accounts for approximately 25-30% of adult ALL cases and is historically associated with a poor prognosis. The hallmark of Ph+ ALL is the reciprocal translocation t(9;22)(q34;q11), which creates the BCR-ABL1 fusion gene. This gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.